4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.13615911 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence and Metal Interaction Properties
4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its derivatives exhibit significant fluorescence and metal interaction properties. Research has shown that these compounds can act as fluorescent molecules, displaying fluorescence enhancement in the presence of metals. This feature is distinct compared to previous urolithins investigated, suggesting substituent-dependent effects and variations. Such properties are crucial in analytical, environmental, and medicinal chemistry areas, especially for the development of fluorescence probes (Gülcan et al., 2022).
Synthesis of O-heterocyclic Hybrid Systems
The compound and its analogues play a key role in the synthesis of novel hybrid polyoxaheterocyclic compounds. These compounds have been synthesized using Michael condensation with methylene active compounds, leading to the formation of new hybrid structures with potential implications in increasing the bioavailability of newly synthesized compounds (Kanevskaya et al., 2022).
Synthesis of Bis(benzo[g]chromene) Derivatives
The compound has been used in the synthesis of bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. The synthesis process is characterized by its rapidity and does not require a catalyst, highlighting the efficiency and potential for large-scale production. This research contributes significantly to the field of organic chemistry, particularly in the development of new chemical compounds (Hosseini et al., 2019).
Antibacterial Activity
Some derivatives of this compound have demonstrated notable antibacterial properties. The synthesized compounds have shown high levels of bacteriostatic and bactericidal activity, which is crucial in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to create derivatives of the compound. This method is notable for its efficiency and the ability to yield high-quality products, proving beneficial in the field of synthetic chemistry (Dao et al., 2018).
Properties
IUPAC Name |
4-methyl-3-phenacyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-14-20(25-13-19(23)15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)22(24)26-21(14)17/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGJXCHMGGFGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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